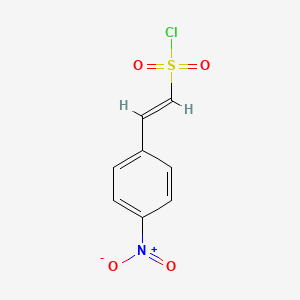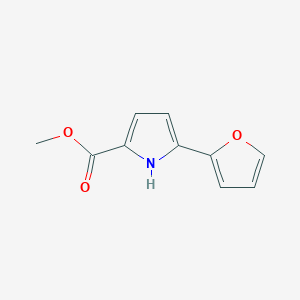![molecular formula C13H12Cl2N2 B6598320 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 1481510-25-1](/img/structure/B6598320.png)
3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cyclopenta[c]pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chlorine atoms in the compound can be oxidized to form different oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can replace one of the chlorine atoms with another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems, to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce chlorinated derivatives, while substitution reactions can lead to the formation of new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole may be used to study biological processes or as a tool in molecular biology experiments.
Medicine
In the field of medicine, this compound has potential applications in drug development. Its structural features may make it useful in the design of new pharmaceuticals with specific therapeutic properties.
Industry
In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the intended use of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole include:
3-Chloro-4-methylphenyl isocyanate
p-Chlorocresol
Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl-
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the cyclopenta[c]pyrazole ring and multiple chlorine atoms
Propiedades
IUPAC Name |
3-chloro-2-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVURCBRVJFFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481510-25-1 |
Source


|
| Record name | 3-chloro-2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B6598263.png)







amine](/img/structure/B6598319.png)

